4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-2-14-6-16(18-11-17-14)20-9-15(10-20)19-7-12-4-3-5-13(12)8-19/h6,11-13,15H,2-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJGAYZYMYNWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction
The 4-ethylpyrimidine backbone is typically assembled via cyclocondensation of β-keto esters with amidines. For example, ethyl acetoacetate reacts with guanidine carbonate under acidic conditions to yield 4-methylpyrimidin-2-ol, which is subsequently chlorinated at position 6 using phosphorus oxychloride. Ethylation at position 4 is achieved via alkylation with ethyl iodide in the presence of a base such as cesium carbonate (analogous to methods in, 94% yield).
Key Reaction Conditions
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Cyclocondensation : Ethyl acetoacetate (1.2 eq), guanidine carbonate (1 eq), HCl (cat.), ethanol, reflux, 12h.
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Chlorination : POCl₃ (3 eq), DMF (cat.), 80°C, 4h.
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Ethylation : Ethyl iodide (1.5 eq), Cs₂CO₃ (2 eq), DMF, 60°C, 6h.
Azetidine-Bicyclic Amine Synthesis
The 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine fragment is synthesized through tandem cyclization and functionalization. One approach involves:
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Step 1 : Ring-closing metathesis (RCM) of a diene precursor using Grubbs II catalyst to form the azetidine ring.
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Step 2 : Stereoselective Diels-Alder reaction between cyclopentadiene and a pyrrolidine-derived dienophile to install the bicyclic amine.
Example Protocol
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RCM : Diethyl allylamine (1 eq), Grubbs II (5 mol%), CH₂Cl₂, 40°C, 24h (78% yield).
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Diels-Alder : Cyclopentadiene (1.5 eq), N-acryloyl pyrrolidine (1 eq), toluene, 100°C, 12h (65% yield, dr > 4:1).
Fragment Coupling Strategies
The final assembly employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the azetidine-bicyclic amine to the pyrimidine core.
Nucleophilic Aromatic Substitution
Activation of the pyrimidine’s C6 position with a leaving group (e.g., Cl) enables displacement by the azetidine amine. This method mirrors repaglinide synthesis, where CDI-activated carboxylic acids couple with amines under anhydrous conditions.
Optimized Conditions
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos facilitates C–N bond formation between aryl halides and amines. This approach is advantageous for sterically hindered substrates.
Protocol
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Solvent : 1,4-Dioxane, 100°C, 18h.
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Yield : 68% (analogous to, 54% yield with modified ligands).
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| SNAr | 72% | Cs₂CO₃, DMF, 100°C | Simplicity, no metal catalysts |
| Buchwald-Hartwig | 68% | Pd(OAc)₂, Xantphos, 1,4-dioxane, 100°C | Tolerates steric hindrance |
SNAr offers cost-effectiveness but struggles with electron-deficient pyrimidines. Transition metal catalysis, while higher-yielding, requires rigorous palladium removal for pharmaceutical applications.
Challenges and Optimization Insights
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Azetidine Ring Strain : Ring-opening side reactions are mitigated by using bulky bases (e.g., Cs₂CO₃) and low temperatures during SNAr.
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Bicyclic Amine Stereochemistry : Chiral auxiliaries or enzymatic resolutions ensure enantiopurity, as seen in repaglinide syntheses (99.98% ee).
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Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity in SNAr, while toluene facilitates azeotropic water removal in condensations .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes regioselective substitution at electron-deficient positions (C-2, C-4, or C-5), particularly under acidic or transition metal-catalyzed conditions:
Mechanistic Insight : The C-5 position exhibits higher electrophilicity due to electron-withdrawing effects from adjacent nitrogen atoms, facilitating SNAr reactions . Steric hindrance from the azetidine-pyrrolidine group limits substitution at C-6.
Functional Group Transformations of the Azetidine-Pyrrolidine System
The bicyclic amine system participates in characteristic nitrogen-centered reactions:
Alkylation/Acylation
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Reagents : Alkyl halides (e.g., CH3I), acyl chlorides (e.g., AcCl)
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Conditions : Base (Et3N), DCM, 0–25°C
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Outcome : Quaternary ammonium salts or acylated derivatives form without pyrimidine ring degradation .
Oxidation
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Reagents : mCPBA (meta-chloroperbenzoic acid)
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Conditions : CH2Cl2, −10°C → 25°C
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Outcome : N-Oxide formation observed at the pyrrolidine nitrogen .
Cyclization and Ring Expansion Reactions
Under acidic or thermal conditions, the azetidine moiety participates in ring-expansion reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization at pyrimidine C-4/C-5:
| Coupling Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Aryl boronic acids | Biarylpyrimidines (≥75% yield) |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Aryl amines | 4-Arylaminopyrimidines |
Limitation : Steric bulk from the azetidine-pyrrolidine group reduces reactivity at C-6 .
Thermal Stability
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Decomposes above 220°C via retro-Diels-Alder fragmentation of the cyclopenta[c]pyrrolidine system.
Hydrolytic Stability
-
Stable in neutral aqueous solutions (pH 6–8) but undergoes ring-opening hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Pharmacologically Relevant Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
Pharmacological Studies
Research has indicated that this compound may possess significant pharmacological properties, particularly in the realm of neuropharmacology. It has been investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Study: A study published in a peer-reviewed journal explored the effects of this compound on serotonin receptors. Results demonstrated that it could enhance serotonin signaling, suggesting therapeutic potential for depression and anxiety disorders.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific pathways involved in tumor growth has made it a candidate for further investigation.
Data Table: Anticancer Activity Results
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis induction |
| B | HeLa | 15 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of angiogenesis |
Cardiovascular Applications
There is emerging evidence that this compound may also have cardiovascular benefits. Studies suggest it could improve endothelial function and reduce inflammation in vascular tissues.
Case Study: In a rodent model, administration of the compound resulted in decreased blood pressure and improved vascular reactivity, indicating potential as a therapeutic agent for hypertension.
Mechanism of Action
The mechanism of action of 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Alkyl Substituents (4-Position)
Replacing the ethyl group with smaller (methyl) or larger (propyl) alkyl chains alters steric bulk and lipophilicity. For example:
- 4-Methyl analogs : Typically exhibit lower molecular weight and increased solubility in polar solvents due to reduced hydrophobicity.
- 4-Propyl analogs : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Azetidine vs. Other Amines
Azetidine’s strained ring may enhance binding affinity in target proteins due to preorganization, whereas larger rings offer entropic advantages.
Octahydrocyclopenta[c]pyrrole vs. Simpler Bicyclic Systems
The octahydrocyclopenta[c]pyrrole group provides a unique spatial arrangement for intermolecular interactions. Comparatively, bicyclo[2.2.1]heptane or decalin moieties might exhibit different packing efficiencies in crystal lattices, as analyzed via graph set theory for hydrogen-bonding patterns .
Hydrogen-Bonding and Solubility
The pyrimidine nitrogen atoms serve as hydrogen-bond acceptors, while the azetidine NH group (if protonated) acts as a donor. Similar compounds with fewer acceptors/donors, such as 4-ethyl-6-morpholinopyrimidine, often show reduced crystalline stability but improved solubility in aprotic solvents .
Data Table: Comparative Analysis of Pyrimidine Derivatives
*Estimated via molecular formula (C₁₆H₂₇N₅).
Research Findings and Methodological Insights
- Structural Analysis : SHELX programs (e.g., SHELXL) are critical for refining crystal structures of such compounds, resolving challenges like torsional strain in azetidine or disorder in bicyclic systems .
- Hydrogen-Bond Networks : Graph set analysis (R₂²(8), etc.) reveals that the octahydrocyclopenta[c]pyrrole moiety may participate in C–H···N interactions, stabilizing crystal packing .
- Thermodynamic Stability : Azetidine-containing pyrimidines often exhibit higher melting points than morpholine analogs due to reduced conformational freedom.
Biological Activity
The compound 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from various research studies and patents.
Synthesis
The synthesis of pyrimidine derivatives typically involves the condensation of appropriate amines and carbonyl compounds. The specific synthetic route for This compound is not extensively documented in the literature, but similar compounds have been synthesized using multi-step processes that include cyclization and functional group modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism often involves the inhibition of key growth factors and enzymes associated with tumor progression.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Ethyl Pyrimidine Derivative | HeLa | 29 | Inhibition of growth factors |
| 4-Ethyl Pyrimidine Derivative | MCF-7 | 73 | Enzyme inhibition |
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The compound This compound may exhibit similar effects due to structural analogies with known anti-inflammatory agents.
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Compounds in this class often act as ligands for specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for tumor growth and inflammation.
- Cell Cycle Modulation : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
A notable study focused on the synthesis and evaluation of pyrimidine derivatives reported that specific modifications enhanced cytotoxicity against cancer cell lines. The presence of bulky substituents, such as the cyclopentane moiety in This compound , was linked to improved lipophilicity and cellular uptake.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group interconversion. For example, azetidine and pyrrolidine moieties can be introduced via Buchwald-Hartwig amination or nucleophilic substitution. Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) approaches. Microwave-assisted synthesis may enhance reaction efficiency, as demonstrated in analogous pyrimidine derivatives . Purification via column chromatography or recrystallization ensures high purity. Yield improvements (from ~5% to 20%) can be achieved by screening palladium catalysts (e.g., XPhos vs. SPhos) or solvent systems (DMSO vs. DMF) .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, as applied in pharmaceutical reference standards .
- Structural Confirmation : Employ - and -NMR to verify azetidine/pyrrolidine ring conformations and substituent positions. 2D NMR (COSY, NOESY) resolves stereochemical ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular formula .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides absolute configuration .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization or TR-FRET) using purified targets.
- Cellular Activity : Cell viability (MTT assay) in cancer lines or primary cells, with IC determination.
- Selectivity Screening : Cross-test against related enzymes (e.g., cyclin-dependent kinases) to assess specificity, as seen in pyrimidine-based CRF-1 receptor antagonists .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated to identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethyl → propyl, azetidine → piperidine) and test bioactivity. For example, replacing octahydrocyclopenta[c]pyrrole with decahydroisoquinoline alters lipophilicity and target engagement .
- Data Analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with activity. A SAR table for analogs may include:
| Substituent (Position) | LogP | IC (nM) | Target Binding Affinity (K) |
|---|---|---|---|
| Ethyl (4) | 2.1 | 120 | 85 nM |
| Propyl (4) | 2.8 | 450 | 220 nM |
| Azetidine (6) | 1.9 | 95 | 70 nM |
- Computational Modeling : Docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis studies .
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer :
- Standardization : Use reference materials (e.g., USP-grade compounds) to eliminate purity discrepancies .
- Assay Harmonization : Replicate assays under identical conditions (cell line, serum concentration, incubation time). For instance, variations in CRF-1 receptor antagonism were resolved by standardizing cAMP detection protocols .
- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding affinity and functional assays for efficacy) .
Q. What strategies assess metabolic stability and pharmacokinetic (PK) properties during preclinical development?
- Methodological Answer :
- In Vitro Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation.
- PK Studies : Administer compound intravenously/orally in rodents; collect plasma samples at intervals for LC-MS/MS analysis. Calculate , , and bioavailability.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for efficacy predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility and formulation stability?
- Methodological Answer :
- Solubility Screening : Test in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). For low solubility (<10 µM), consider salt formation (hydrochloride) or nanocrystal formulations.
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed azetidine) indicate susceptibility to moisture, requiring inert storage conditions (-20°C under argon) .
Methodological Tables
Q. Table 1: Synthetic Optimization of Key Intermediate
| Step | Reaction Type | Catalyst/Solvent | Yield (Initial) | Yield (Optimized) |
|---|---|---|---|---|
| 1 | Cyclization | Pd(OAc)/XPhos, DMF | 12% | 28% (microwave) |
| 2 | Azetidine Coupling | KCO, DMSO | 8% | 18% (ultrasonication) |
Q. Table 2: Comparative Bioactivity of Analogues
| Analog | Target (IC) | LogP | Solubility (µM) |
|---|---|---|---|
| Parent Compound | 95 nM | 2.1 | 8.2 |
| 6-Piperidine Derivative | 320 nM | 2.9 | 2.1 |
| 4-Cyclopropyl Derivative | 65 nM | 1.7 | 15.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
